molecular formula C8H8BrNO3 B13583366 {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol

{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol

Cat. No.: B13583366
M. Wt: 246.06 g/mol
InChI Key: JEMMCIUHACUDAK-UHFFFAOYSA-N
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Description

{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol is a complex organic compound characterized by its unique structure, which includes a bromine atom and a dioxinopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the formation of the dioxinopyridine ring system. The final step involves the introduction of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Safety measures are also critical due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}carboxylic acid.

    Reduction: Formation of {2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol involves its interaction with specific molecular targets. The bromine atom and the dioxinopyridine ring system play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methanol group can also participate in hydrogen bonding, enhancing the compound’s affinity for its targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    {7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol: Similar structure but with a chlorine atom instead of bromine.

    {7-fluoro-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol: Similar structure but with a fluorine atom instead of bromine.

    {7-iodo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s binding affinity and selectivity for molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

(7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol

InChI

InChI=1S/C8H8BrNO3/c9-5-3-7-8(10-6(5)4-11)13-2-1-12-7/h3,11H,1-2,4H2

InChI Key

JEMMCIUHACUDAK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC(=C(C=C2O1)Br)CO

Origin of Product

United States

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